molecular formula C8H6ClNO2S2 B1370720 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole CAS No. 3622-29-5

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole

Cat. No.: B1370720
CAS No.: 3622-29-5
M. Wt: 247.7 g/mol
InChI Key: SMDXMKNQGRCNRE-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position and a methylsulfonyl group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity. For example, some thiazole derivatives inhibit enzymes, modulate ion channels, or interact with receptors .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and antimicrobial activities . The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with thiol groups in proteins, thereby modulating their activity. Additionally, this compound has shown potential as an inhibitor of certain enzymes, which could be leveraged for therapeutic purposes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . The compound’s ability to inhibit or activate enzymes is crucial for its biochemical effects. For instance, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism involves oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then further reacted with methylsulfonyl chloride under basic conditions to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-chloro-6-methylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDXMKNQGRCNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621198
Record name 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-29-5
Record name 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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